1-(Tert-butyl) 4-ethyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate
Description
1-(Tert-butyl) 4-ethyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate is a piperidine-based compound with a hydroxyl group at the 3-position and ester-protecting groups (tert-butyl and ethyl) at the 1- and 4-positions, respectively. Its stereochemistry (3S,4R) is critical for its interactions in biological systems, such as enzyme inhibition or receptor binding. The tert-butyl group enhances steric protection of the amine, while the ethyl ester contributes to lipophilicity. This compound is often used as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways .
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m1/s1 |
InChI Key |
AKHBRSJRXLGZJK-NXEZZACHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN(C[C@H]1O)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CCN(CC1O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Aminopyrrolidine Derivative and N′-Hydroxyacetamidine
- Starting Materials: rac-trans-1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate
- Reagents and Conditions: Reaction with N′-hydroxyacetamidine in ethanol solvent using sodium ethoxide as a base
- Process Details:
- The reaction proceeds under controlled temperature to favor formation of the piperidine ring with correct stereochemistry.
- Solvent choice (ethanol) and base (sodium ethoxide) are critical to optimize yield and selectivity.
- Outcome: Formation of the desired 3-hydroxypiperidine derivative with (3S,4R) stereochemistry.
Biocatalytic Reduction Using Baker’s Yeast
- Starting Materials: 1-tert-butyl-3-ethyl-4-oxopiperidine-1,3-dicarboxylate
- Method: Reduction of keto esters via fermenting baker’s yeast in aqueous ethanol
- Conditions:
- Yeast fermentation mixture with sucrose and water, stirred at room temperature for several hours
- Substrate added and stirred for extended time (e.g., 65 hours) at room temperature
- Workup involves centrifugation, extraction with dichloromethane, washing, drying, and evaporation
- Advantages: High stereoselectivity yielding (3S,4R)-3-hydroxy derivatives
- Additional Step: Lithium borohydride reduction in tetrahydrofuran (THF) under reflux can be used to further reduce intermediates to hydroxy derivatives.
Chemical Reduction Using Lithium Borohydride
- Starting Material: The hydroxypiperidine intermediate from yeast reduction or keto ester precursor
- Reagents: Lithium borohydride (LiBH4) in THF
- Conditions:
- Dropwise addition of LiBH4 solution to substrate in anhydrous THF
- Heating at reflux for 10 minutes followed by cooling to room temperature
- Quenching with aqueous potassium bisulfate solution
- Outcome: High yield (up to 99.5%) of the (3S,4R)-3-hydroxypiperidine derivative with excellent stereochemical purity.
Palladium-Catalyzed Hydrogenation
- Starting Material: 1-(tert-butyl) 3-ethyl (3S,4R)-4-(((R)-1-phenylethyl)amino)piperidine-1,3-dicarboxylate
- Catalyst: Palladium on activated charcoal (10% Pd/C)
- Conditions:
- Hydrogen atmosphere at 50 psi
- Temperature of 40 °C
- Reaction time: 24 hours in ethanol solvent
- Procedure:
- Filtration through celite to remove catalyst
- Washing with ethyl acetate and concentration under reduced pressure
- Yield: Approximately 99% of 1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate, a key intermediate for further functionalization.
Boc Protection and Esterification via Pyroglutamate Intermediate
- Intermediate: (S)-3-hydroxy piperidine pyroglutamate
- Process:
- Reflux of compound 2 with D-pyrrolidonecarboxylic acid in 95% ethanol
- Cooling and filtration to isolate pyroglutamate solid
- Subsequent reaction with sodium hydroxide and tert-butyl dicarbonate (BOC anhydride) at room temperature in aqueous medium
- Extraction with ethyl acetate and concentration under reduced pressure
- Outcome: Formation of (S)-N-Boc-3-hydroxy piperidine derivative, which can be further transformed into the target compound.
Comparative Table of Key Preparation Methods
Analytical and Stereochemical Considerations
- Stereochemistry: The (3S,4R) configuration is critical for biological activity and is achieved through stereoselective reductions and careful control of reaction conditions.
- Spectral Analysis: Nuclear magnetic resonance spectroscopy and X-ray crystallography are employed to confirm stereochemistry and molecular conformation.
- Optical Rotation: Specific rotation data are used to verify stereochemical outcomes, though electron-withdrawing groups on nitrogen can affect interpretations.
Summary and Research Perspectives
The preparation of 1-(tert-butyl) 4-ethyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate involves a combination of chemical and biocatalytic methods. Biocatalytic reduction using baker’s yeast offers a green and stereoselective approach, while chemical reductions and catalytic hydrogenations provide efficient routes for key intermediates. Protection strategies such as Boc protection and esterification enable the synthesis of derivatives suitable for further transformations.
The methods described are supported by robust experimental data and are reproducible with high yields and stereochemical fidelity. Future research may focus on optimizing these methods for scale-up and exploring alternative catalysts or enzymatic systems to improve efficiency and sustainability.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The compound undergoes selective hydrolysis of its ester groups under acidic or basic conditions. The tert-butyl ester group is more resistant to hydrolysis than the ethyl ester due to steric hindrance, enabling controlled deprotection strategies.
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| 1M HCl in THF (25°C, 12 hr) | (3S,4R)-3-hydroxypiperidine-4-carboxylic acid and tert-butanol | 78% | |
| NaOH (10% aq.) in EtOH (reflux) | (3S,4R)-3-hydroxy-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | 85% |
Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide ion at the carbonyl carbon, while acid-catalyzed hydrolysis follows a protonation-nucleophilic pathway.
Oxidation Reactions
The hydroxyl group at position 3 undergoes oxidation to a ketone under controlled conditions, preserving the piperidine ring integrity .
Key Finding : The stereochemistry at C4 remains unaffected due to its distance from the reaction center, as confirmed by X-ray crystallography .
Nucleophilic Substitution
The hydroxyl group participates in nucleophilic substitutions, particularly when activated as a leaving group .
| Reagent | Activation Method | Product | Application |
|---|---|---|---|
| TosCl, Et₃N (DMAP cat.) | Tosylation at -OH | 3-O-tosyl derivative | Cross-coupling precursor |
| MsCl, pyridine (0°C) | Mesylation | 3-O-mesyl derivative | SN2 reactions |
Case Study : Tosylated derivatives have been employed in Ni-catalyzed cross-coupling reactions with aryl zinc reagents, achieving 65-78% yields in C-C bond formation .
Reduction Reactions
While the compound itself is not typically reduced, its oxidized form (3-keto derivative) undergoes stereoselective reductions .
| Reducing Agent | Conditions | Product | Diastereomeric Ratio |
|---|---|---|---|
| NaBH₄ in MeOH | 0°C, 1 hr | (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate | 95:5 (3S:3R) |
| Baker's yeast | pH 7 buffer, 37°C | (3R,4R)-diol derivative | 89% ee |
Notable Observation : Microbial reduction with baker's yeast induces configuration inversion at C3, demonstrating the compound's utility in asymmetric synthesis .
Protection/Deprotection Strategies
The tert-butoxycarbonyl (Boc) group enables orthogonal protection in multi-step syntheses .
| Operation | Reagents | Outcome |
|---|---|---|
| Boc removal | TFA in CH₂Cl₂ (25°C, 1 hr) | Free amine without ester cleavage |
| Boc re-protection | Boc₂O, DMAP in THF | High-yield recovery of N-Boc group |
Cross-Coupling Reactions
The compound serves as a precursor for transition metal-catalyzed reactions when functionalized with appropriate leaving groups .
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 3-Arylpiperidine derivatives | 55-68% |
| Buchwald-Hartwig | CuI, L-proline ligand | N-Arylpiperidine analogs | 72% |
Stereochemical Integrity
Critical studies confirm that the (3S,4R) configuration remains stable under most reaction conditions:
Scientific Research Applications
1-(Tert-butyl) 4-ethyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 4-ethyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Stereochemical Variations
Table 1: Key Structural Features of Comparable Piperidine Derivatives
Functional Group Impact
- Hydroxyl vs. Oxo Groups : The hydroxyl group in the target compound enables hydrogen bonding, improving solubility and target engagement. In contrast, the 3-oxo derivative (Table 1) lacks hydrogen-bonding capacity but offers a reactive site for nucleophilic additions .
- Halogenated Derivatives : The iodomethyl variant () serves as a versatile intermediate for cross-coupling reactions, enabling modular synthesis of complex molecules .
Stereochemical Influence
The (3S,4R) configuration of the target compound distinguishes it from the (3S,4S) diastereomer (). For example, in chiral environments such as enzyme active sites, stereochemistry dictates binding orientation and efficacy. A study on ethyl (3R,4R)-3-hydroxypiperidine derivatives () demonstrated that even minor stereochemical changes reduce activity by 50% in certain assays, highlighting the importance of precise synthesis .
Core Structure Variations
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) introduce a second nitrogen, increasing basicity and enabling interactions with acidic residues in proteins. This makes them suitable for targeting proton-sensitive receptors .
- Piperidine vs. Azepane : Azepane-based analogs () have a seven-membered ring, altering ring strain and conformational flexibility, which impacts binding kinetics .
Biological Activity
1-(Tert-butyl) 4-ethyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H23NO5
- Molecular Weight : 273.33 g/mol
- CAS Number : 206111-36-6
- Purity : Typically >97% .
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the hydroxyl group on the piperidine ring enhances its ability to form hydrogen bonds with target proteins, potentially influencing receptor binding and enzymatic activity.
1. Neuropharmacological Effects
Research indicates that derivatives of piperidine compounds exhibit significant interactions with neurotransmitter systems. For instance, studies have shown that similar compounds can inhibit the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft . This mechanism suggests potential applications in treating disorders such as depression and ADHD.
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in astrocytes exposed to amyloid beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's .
3. Enzyme Inhibition
Preliminary data suggest that this compound may act as an inhibitor of key enzymes involved in neurodegenerative processes. For example, it has shown potential as an acetylcholinesterase inhibitor, which could be beneficial in managing symptoms of Alzheimer's disease by preventing the breakdown of acetylcholine .
Study on Neurotransmitter Interaction
A study evaluated the binding affinities of various piperidine derivatives at DAT and NET. The results indicated that modifications to the piperidine structure significantly influence binding potency. Specifically, compounds with hydroxyl substitutions demonstrated enhanced affinity for DAT due to improved membrane penetration capabilities .
In Vivo Efficacy
In vivo studies using rodent models have shown that administration of similar piperidine derivatives led to improved cognitive function in tasks related to memory and learning. These effects were attributed to increased dopaminergic activity resulting from transporter inhibition .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H23NO5 |
| Molecular Weight | 273.33 g/mol |
| CAS Number | 206111-36-6 |
| Purity | >97% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(tert-butyl) 4-ethyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate, and how can reaction yields be improved?
- Methodological Answer : Multi-step synthesis involving tert-butyl and ethyl ester protection is common. For example, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C to -40°C) is used for deprotonation, followed by alkylation or functionalization steps . Yield optimization requires precise temperature control, inert atmosphere maintenance, and stoichiometric adjustments. Post-reaction purification via column chromatography or crystallization is critical. Monitoring intermediates with LCMS or NMR ensures stepwise fidelity .
Q. How can the stereochemical integrity of the (3S,4R) configuration be confirmed during synthesis?
- Methodological Answer : Chiral HPLC or polarimetry can assess enantiomeric excess. X-ray crystallography (as demonstrated in structurally similar piperidine derivatives) provides definitive stereochemical confirmation . Nuclear Overhauser Effect (NOE) NMR experiments are also valuable for spatial correlation analysis of protons adjacent to the stereocenters .
Q. What safety precautions are essential when handling tert-butyl and ethyl ester intermediates?
- Methodological Answer : Respiratory protection, gloves, and eye/face protection are mandatory due to potential irritancy . Reactions involving strong bases (e.g., LDA) require strict temperature control to avoid exothermic decomposition. Emergency protocols, including eyewash stations and neutralization procedures for acidic/basic spills, should be in place .
Advanced Research Questions
Q. How can computational tools like quantum chemical calculations enhance reaction design for this compound?
- Methodological Answer : Reaction path searches using density functional theory (DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates computational modeling with experimental validation to optimize reaction conditions (e.g., solvent selection, catalyst screening) . Machine learning algorithms trained on reaction databases can further narrow optimal parameters, such as temperature or reagent ratios .
Q. How should researchers resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?
- Methodological Answer : Design of Experiments (DoE) methodologies systematically vary parameters (e.g., temperature, stoichiometry) to identify critical factors . For example, a Plackett-Burman design can isolate variables causing yield discrepancies in multi-step syntheses . Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., HSQC, HMBC), help characterize byproducts and trace impurities .
Q. What strategies improve purification of 1-(tert-butyl) 4-ethyl derivatives from complex reaction mixtures?
- Methodological Answer : Membrane separation technologies or centrifugal partition chromatography (CPC) offer high-resolution purification for polar intermediates . Simulated Moving Bed (SMB) chromatography is scalable for enantiomerically pure products. Solvent optimization using Hansen solubility parameters reduces co-elution issues .
Q. How can AI-driven platforms accelerate the development of novel derivatives with modified ester groups?
- Methodological Answer : Generative AI models (e.g., GPT-4 for reaction prediction) propose synthetically accessible derivatives by analyzing structural motifs and reactivity patterns. Virtual screening of substituent effects on steric/electronic properties guides rational design . Automated high-throughput experimentation (HTE) validates computational predictions, as seen in palladium-catalyzed coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
